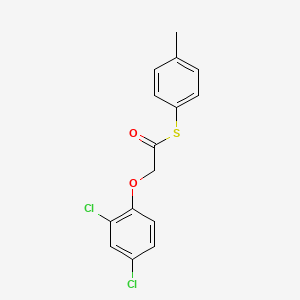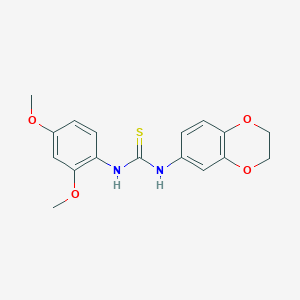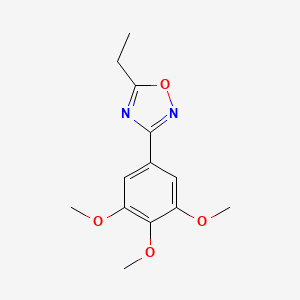![molecular formula C15H15BrN2O2 B5787442 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as BrPF or Br-NPPF, is a chemical compound that has gained significant interest in scientific research due to its potential application as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation, and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, schizophrenia, and rheumatoid arthritis. In
作用機序
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide acts as a competitive antagonist for the α7 nAChR, binding to the receptor and preventing the binding of acetylcholine, the natural ligand for the receptor. This inhibition of the receptor activity can lead to a decrease in the release of neurotransmitters, including dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, indicating its potential as a therapeutic agent for these diseases. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide is its selectivity for the α7 nAChR, which allows for more targeted research on this receptor. However, the low yield of the synthesis method and the limited availability of this compound may limit its use in lab experiments.
将来の方向性
There are several future directions for research on 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield and availability of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for diseases such as Alzheimer's disease, schizophrenia, and rheumatoid arthritis. Finally, research could also explore the potential of this compound as a tool for studying the α7 nAChR and its role in various physiological processes.
合成法
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 2-(1-pyrrolidinyl)aniline to form 2-(1-pyrrolidinyl)phenyl 2-furoate. This intermediate is then reacted with bromine to form this compound. The overall yield of this synthesis method is approximately 15%.
科学的研究の応用
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has shown potential as a selective antagonist for the α7 nAChR, which has been implicated in several diseases. Studies have shown that this compound can inhibit the activity of the α7 nAChR in vitro and in vivo, and can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-5-1-2-6-12(11)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHUVKMXXSCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)

